molecular formula C19H21N7O4S B12760200 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide CAS No. 94771-97-8

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide

Cat. No.: B12760200
CAS No.: 94771-97-8
M. Wt: 443.5 g/mol
InChI Key: QSDHLPBDLFWWAW-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide is a complex organic compound with a unique structure that includes a tetrazole ring, a dimethoxyphenyl group, and a thioxomethyl hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common route starts with the preparation of 5-(3,4-dimethoxyphenyl)-2H-tetrazole, which is then reacted with various reagents to introduce the thioxomethyl hydrazide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide
  • 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide

Uniqueness

Compared to similar compounds, 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

94771-97-8

Molecular Formula

C19H21N7O4S

Molecular Weight

443.5 g/mol

IUPAC Name

1-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-3-(2-methoxyphenyl)thiourea

InChI

InChI=1S/C19H21N7O4S/c1-28-14-7-5-4-6-13(14)20-19(31)23-21-17(27)11-26-24-18(22-25-26)12-8-9-15(29-2)16(10-12)30-3/h4-10H,11H2,1-3H3,(H,21,27)(H2,20,23,31)

InChI Key

QSDHLPBDLFWWAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NNC(=S)NC3=CC=CC=C3OC)OC

Origin of Product

United States

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